1-(4-chlorophenyl)-4-(ethylsulfanyl)-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one
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Overview
Description
1-(4-CHLOROPHENYL)-4-(ETHYLSULFANYL)-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE is a complex organic compound that belongs to the class of cyclopenta[d]pyrimidines This compound is characterized by the presence of a chlorophenyl group and an ethylsulfanyl group attached to a cyclopenta[d]pyrimidin-2-one core
Preparation Methods
The synthesis of 1-(4-CHLOROPHENYL)-4-(ETHYLSULFANYL)-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Cyclopenta[d]pyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the cyclopenta[d]pyrimidine ring.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through a substitution reaction, often using chlorobenzene derivatives and suitable catalysts.
Attachment of the Ethylsulfanyl Group: The ethylsulfanyl group is attached via a nucleophilic substitution reaction, using ethylthiol and appropriate reagents.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing advanced techniques such as continuous flow synthesis and automated reaction monitoring.
Chemical Reactions Analysis
1-(4-CHLOROPHENYL)-4-(ETHYLSULFANYL)-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, alkylating agents, and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used, but they often include various substituted derivatives and oxidized or reduced forms of the original compound.
Scientific Research Applications
1-(4-CHLOROPHENYL)-4-(ETHYLSULFANYL)-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving abnormal cell proliferation.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(4-CHLOROPHENYL)-4-(ETHYLSULFANYL)-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-(4-CHLOROPHENYL)-4-(ETHYLSULFANYL)-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE can be compared with other similar compounds, such as:
1-(4-Chlorophenyl)-4-(methylsulfanyl)-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one: This compound has a methylsulfanyl group instead of an ethylsulfanyl group, which may affect its chemical properties and reactivity.
1-(4-Chlorophenyl)-4-(propylsulfanyl)-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one: The presence of a propylsulfanyl group introduces additional steric effects and may influence the compound’s biological activity.
The uniqueness of 1-(4-CHLOROPHENYL)-4-(ETHYLSULFANYL)-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C15H15ClN2OS |
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Molecular Weight |
306.8 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-4-ethylsulfanyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one |
InChI |
InChI=1S/C15H15ClN2OS/c1-2-20-14-12-4-3-5-13(12)18(15(19)17-14)11-8-6-10(16)7-9-11/h6-9H,2-5H2,1H3 |
InChI Key |
IEYMDCOCTIYGLJ-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=NC(=O)N(C2=C1CCC2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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